An In-depth Technical Guide to 4-((2-Isopropylphenyl)amino)benzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-((2-Isopropylphenyl)amino)benzoic Acid: Properties, Synthesis, and Applications
Introduction
4-((2-Isopropylphenyl)amino)benzoic acid (CAS No. 1522104-76-2) is an aromatic organic compound belonging to the class of N-aryl aminobenzoic acids.[1] This class of molecules is of significant interest in medicinal chemistry and materials science. The core structure, featuring a benzoic acid moiety linked via a secondary amine to a substituted phenyl ring, is a versatile scaffold. It is structurally related to two important parent compounds: 4-aminobenzoic acid (PABA), a key building block for pharmaceuticals and a precursor in folate synthesis in bacteria[2][3], and N-phenylanthranilic acid (fenamic acid), which forms the foundational skeleton for a range of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6][7] The strategic placement of the isopropyl group on the N-phenyl ring introduces steric and electronic modifications that can significantly influence the compound's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and its potential applications for researchers in drug discovery and organic synthesis.
Part 1: Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in designing experiments and formulating hypotheses for its application.
Compound Identification and Properties
The key identifiers and computed physicochemical properties for 4-((2-Isopropylphenyl)amino)benzoic acid are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.
| Property | Value | Source / Method |
| IUPAC Name | 4-((2-isopropylphenyl)amino)benzoic acid | - |
| CAS Number | 1522104-76-2 | [1] |
| Molecular Formula | C₁₆H₁₇NO₂ | Derived from Structure |
| Molecular Weight | 269.31 g/mol | Calculated |
| Physical State | White to pale yellow crystalline solid | Inferred from related compounds |
| Solubility | Low solubility in water; soluble in organic solvents like DMSO, ethanol, and acetone. | Inferred from related compounds[5] |
| pKa | ~4-5 (Carboxylic Acid) | Estimated based on benzoic acid |
Chemical Structure
The two-dimensional structure of the molecule is visualized below. The molecule consists of a 4-aminobenzoic acid backbone where the amino group is substituted with a 2-isopropylphenyl group. This substitution pattern creates a specific steric environment around the nitrogen atom.
Caption: 2D structure of 4-((2-Isopropylphenyl)amino)benzoic acid.
Part 2: Synthesis and Mechanistic Insights
The construction of the C-N bond between the two aromatic rings is the key challenge in synthesizing this molecule. The Ullmann condensation (specifically, the Goldberg reaction variant for C-N coupling) is the most established and reliable method for this transformation.[8][9]
Synthetic Strategy: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a nucleophile, in this case, an amine.[9] Modern protocols have improved upon the harsh conditions of early Ullmann reactions, allowing the synthesis to proceed at lower temperatures with a wider range of substrates.[8][10]
The reaction proceeds via a catalytic cycle that is generally accepted to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.[8][9]
Reaction Scheme:
4-Iodobenzoic acid + 2-Isopropylaniline ---(CuI, Base, Solvent)---> 4-((2-Isopropylphenyl)amino)benzoic acid
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system, where successful isolation of a product with the expected analytical data confirms the efficacy of the procedure.
Materials:
-
4-Iodobenzoic acid (1.0 eq)
-
2-Isopropylaniline (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-iodobenzoic acid, 2-isopropylaniline, CuI, and K₂CO₃.
-
Causality: An inert atmosphere (nitrogen) is crucial to prevent oxidation of the Cu(I) catalyst, which would render it inactive. K₂CO₃ acts as the base to deprotonate the amine, increasing its nucleophilicity.[10]
-
-
Solvent Addition and Heating: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-iodobenzoic acid. Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Causality: A high-boiling polar aprotic solvent like DMF is required to solubilize the reagents and achieve the thermal energy necessary to drive the catalytic cycle.[9]
-
-
Reaction Monitoring (Self-Validation Point 1): Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be 30-50% ethyl acetate in hexanes. The disappearance of the starting aryl iodide spot indicates reaction completion (typically 12-24 hours).
-
Workup and Acidification: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into a beaker containing 2M HCl solution. This will neutralize the base and protonate the product, causing it to precipitate.
-
Causality: Acidification is key for separation. It protonates the target carboxylic acid, making it insoluble in the aqueous phase, while also quenching any remaining base.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). The organic product will move into the ethyl acetate layer.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Causality: The water wash removes residual DMF and inorganic salts. The brine wash removes the bulk of the remaining water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Self-Validation Point 2): Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel. The ability to obtain a sharp-melting crystalline solid is a strong indicator of purity.
Synthesis Workflow Diagram
Caption: Workflow for the Ullmann synthesis of the target compound.
Part 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides an unambiguous structural assignment.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups.
-
Expected Peaks: A broad absorption from ~3000-2500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, a sharp peak around 1680 cm⁻¹ for the C=O stretch, a medium peak near 3350 cm⁻¹ for the N-H stretch, and multiple peaks in the 1600-1450 cm⁻¹ region for the aromatic C=C stretches.[4][11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should be complex but interpretable. Key signals would include:
-
A broad singlet for the N-H proton, likely downfield (>9 ppm).[4]
-
A singlet for the carboxylic acid O-H proton (>12 ppm).
-
A series of multiplets in the aromatic region (~6.5-8.0 ppm ) for the 8 aromatic protons.
-
A septet for the isopropyl CH proton (~3.0-3.5 ppm).
-
A doublet for the 6 protons of the two isopropyl CH₃ groups (~1.2 ppm).
-
-
¹³C NMR: The spectrum will confirm the carbon skeleton.
-
The carboxylic acid carbonyl carbon will appear around 167-174 ppm .[4]
-
Aromatic carbons will resonate between ~115-150 ppm .
-
The isopropyl carbons will be visible in the aliphatic region upfield.
-
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The expected [M-H]⁻ ion would be observed at m/z 268.3, and the [M+H]⁺ ion would be at m/z 270.3.
Part 4: Applications and Biological Context
While specific biological data for 4-((2-Isopropylphenyl)amino)benzoic acid is not widely published, its structural class is rich with biological activity, making it a compound of high interest for screening and development.
-
Anti-inflammatory Agents: The most direct application is in the development of novel NSAIDs. The parent fenamic acid structure is a known inhibitor of cyclooxygenase (COX) enzymes. The isopropyl substitution could modulate the potency and selectivity for COX-1 vs. COX-2, potentially leading to an improved therapeutic profile with fewer side effects.[4][7]
-
Anticancer Scaffolds: Aminobenzoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[12] Their mechanisms can include the disruption of key signaling pathways involved in cell proliferation and survival.[12]
-
Antimicrobial Agents: The PABA scaffold is a known target for antimicrobial drugs. Sulfonamides, for example, act by mimicking PABA to inhibit folate synthesis in bacteria.[3] Derivatives of PABA have been shown to possess antibacterial and antifungal properties, and this compound could be explored for similar activities.[13]
Conclusion
4-((2-Isopropylphenyl)amino)benzoic acid is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its synthesis is reliably achieved through established copper-catalyzed Ullmann chemistry, and its structure can be unambiguously confirmed with standard analytical techniques. Drawing from the extensive research on its parent scaffolds, PABA and fenamic acid, this compound stands as a promising candidate for investigation as a novel anti-inflammatory, anticancer, or antimicrobial agent. The technical information provided in this guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this versatile molecule.
References
- 4-((2-isopropylphenyl)amino)
- Application of the Ullmann Reaction for N-Aryl Bond Form
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